molecular formula C18H13ClN4O2S B2619956 N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946228-43-9

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

货号: B2619956
CAS 编号: 946228-43-9
分子量: 384.84
InChI 键: RECWWYMEKNRPBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H13ClN4O2S and its molecular weight is 384.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC21H16ClN3OS
Molecular Weight393.9 g/mol
CAS Number941878-41-7

The 6-chloro substituent on the benzothiazole ring significantly influences its chemical reactivity and biological activity, distinguishing it from other related compounds.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes , which play a crucial role in the arachidonic acid pathway. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain.

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes, which are key mediators in inflammatory processes. The compound's anti-inflammatory effects have been linked to its structural features, particularly the presence of the chlorobenzo[d]thiazole moiety.

Anticancer Activity

The compound has also shown promising anticancer activity in various studies. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) analysis suggests that modifications in the isoxazole and benzo[d]thiazole rings can enhance its potency against cancer cells .

Table: Comparative Analysis with Similar Compounds

Compound NameBiological Activity
N-(benzo[d]thiazol-2-yl)-3-methylbenzamideModerate anticancer activity
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(pyridin-2-ylmethyl)benzamideEnhanced anti-inflammatory properties
N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamideLower COX inhibition compared to target compound

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have shown that it exhibits significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability, which is essential for its therapeutic efficacy. The compound is metabolized primarily in the liver, with metabolic pathways involving oxidation and conjugation processes.

Case Studies

  • Anti-inflammatory Efficacy : A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects.
  • Anticancer Potential : In vitro assays revealed that this compound inhibited the proliferation of cancer cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

科学研究应用

Antitubercular Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide has shown promising activity against Mycobacterium tuberculosis, particularly in strains that are multidrug-resistant. Structure-activity relationship studies have indicated that modifications to the benzothiazole and isoxazole moieties can enhance the compound's efficacy against both replicating and non-replicating forms of the bacterium .

In a study, compounds structurally related to this compound were tested for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis, revealing significant inhibitory activity . This positions the compound as a potential lead for developing new antitubercular agents.

Antidiabetic Potential

Recent studies have explored the hypoglycemic effects of benzothiazole derivatives, including those related to this compound. These derivatives demonstrated notable antidiabetic properties in vivo, suggesting that they may act by enhancing insulin sensitivity or modulating glucose metabolism .

Case Study: Antitubercular Efficacy

In a recent investigation, a series of isoxazole derivatives were evaluated for their antitubercular properties. Among them, this compound exhibited an MIC comparable to existing first-line antitubercular drugs, indicating its potential as a candidate for further development .

Case Study: Antidiabetic Activity

Another study focused on the synthesis of various benzothiazole derivatives and their evaluation for antidiabetic activity using streptozotocin-induced diabetic models. The findings highlighted that modifications in the side chains of benzothiazoles significantly influenced their hypoglycemic effects, with some derivatives showing a marked reduction in blood glucose levels .

属性

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c1-11-8-15(25-22-11)17(24)23(10-13-4-2-3-7-20-13)18-21-14-6-5-12(19)9-16(14)26-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECWWYMEKNRPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。